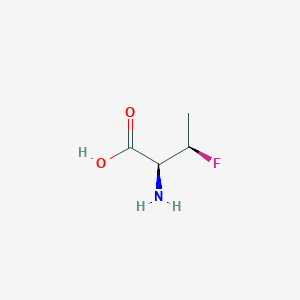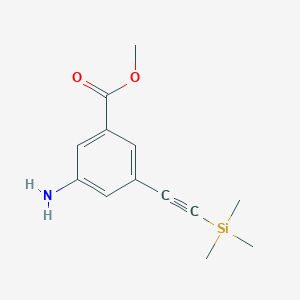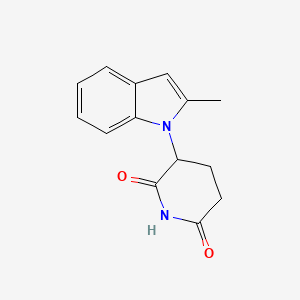
3-(2-methyl-1H-indol-1-yl)-2,6-Piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both indole and piperidine moieties. Indole derivatives are significant in natural products and drugs due to their biological activities . Piperidine derivatives are also crucial in the pharmaceutical industry, serving as building blocks for various drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione typically involves the reaction of 2-methylindole with piperidine-2,6-dione under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Both the indole and piperidine rings can undergo substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Applications De Recherche Scientifique
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s overall activity. These interactions can lead to the activation or inhibition of specific pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 3-(4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino)piperidine-2,6-dione
Uniqueness
3-(2-methyl-1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-(2-methylindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-10-4-2-3-5-11(10)16(9)12-6-7-13(17)15-14(12)18/h2-5,8,12H,6-7H2,1H3,(H,15,17,18) |
Clé InChI |
HDBNJVIQOBORPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2N1C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



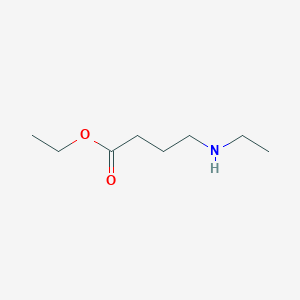
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)

![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride](/img/structure/B13547391.png)
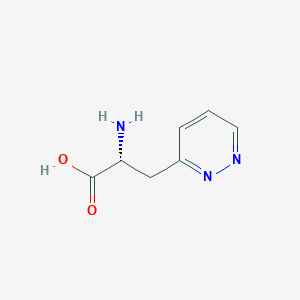
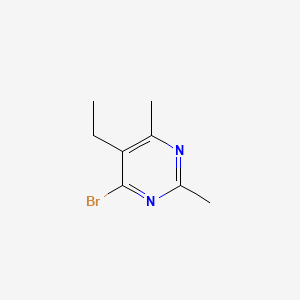
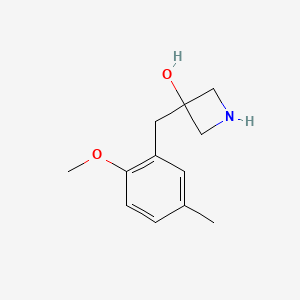
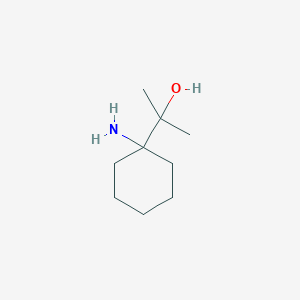
![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13547419.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)
